

An In-depth Technical Guide to 5-Butylbarbituric Acid

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Compound of Interest

Compound Name: 5-Butylbarbituric acid

Cat. No.: B154706

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Abstract

5-Butylbarbituric acid is an organic compound and a derivative of barbituric acid, characterized by the molecular formula $C_8H_{12}N_2O_3$. While not pharmacologically active itself, it serves as a crucial synthetic intermediate and a research chemical for developing more complex molecules and novel barbiturate derivatives. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the broader biological context of the barbiturate class, including their mechanism of action as central nervous system depressants and their role in modulating the GABA_A receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties

5-Butylbarbituric acid is systematically known as 5-butyl-1,3-diazinane-2,4,6-trione. Its core structure is the pyrimidine-2,4,6-trione scaffold, which is a subject of investigation for developing new therapeutic agents. Key identifiers and properties are summarized in the tables below.

Table 1: Identifiers for **5-Butylbarbituric Acid**

Identifier	Value	Reference
IUPAC Name	5-butyl-1,3-diazinane-2,4,6-trione	
CAS Number	1953-33-9	
Molecular Formula	C ₈ H ₁₂ N ₂ O ₃	
InChIKey	HTKIZIQFMHVTRJ-UHFFFAOYSA-N	

| Synonyms | 5-butyl barbituric acid, NSC 32314 | |

Table 2: Physicochemical Properties of **5-Butylbarbituric Acid**

Property	Value	Reference
Molecular Weight	184.19 g/mol	
Appearance	White, crystalline powder	
Melting Point	204 - 208 °C	
Calculated LogP	1.78	
Topological Polar Surface Area	75.3 Å ²	

| Purity (Typical) | >95% (Research Grade) | |

Synthesis and Analytical Characterization

The synthesis and subsequent purification and analysis are critical steps in the utilization of **5-butylbarbituric acid** for research and development.

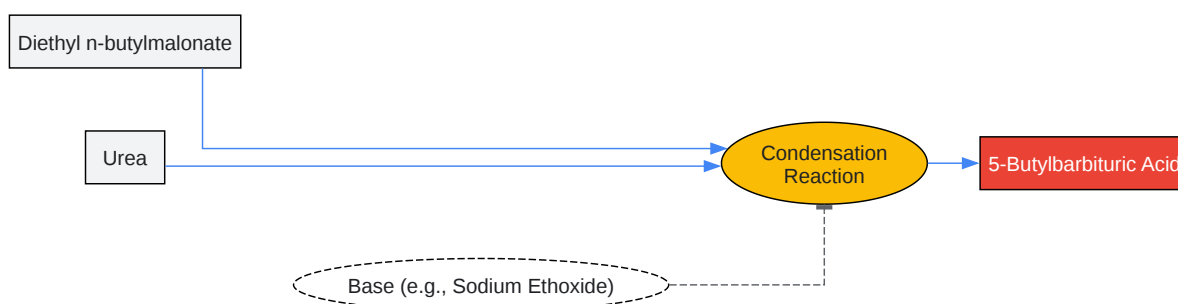
Synthesis Protocol: Condensation Reaction

The classical and most common method for synthesizing 5-substituted barbituric acids is through the condensation of a substituted malonic ester with urea in the presence of a strong base.

Experimental Protocol: Synthesis of **5-Butylbarbituric Acid**

- Objective: To synthesize **5-Butylbarbituric acid** via condensation of diethyl n-butylmalonate and urea.
- Materials:
 - Diethyl n-butylmalonate
 - Urea
 - Sodium ethoxide (base)
 - Absolute ethanol (solvent)
 - Hydrochloric acid (for acidification)
 - Distilled water
- Methodology:
 - A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.
 - Diethyl n-butylmalonate is added dropwise to the stirred solution.
 - Urea, dissolved in a minimum amount of warm absolute ethanol, is then added to the reaction mixture.
 - The mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring to facilitate the condensation reaction.
 - After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.
 - The remaining residue is dissolved in water and filtered to remove any insoluble impurities.

- The aqueous solution is then cooled in an ice bath and acidified with hydrochloric acid until the product precipitates out of the solution.
- The crude **5-Butylbarbituric acid** is collected by vacuum filtration and washed with cold water.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield a pure crystalline solid.
- The purity of the final product is confirmed by its sharp melting point and analytical techniques.



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Caption: Classical synthetic workflow for **5-Butylbarbituric acid**.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is essential. A combination of spectroscopic and chromatographic methods is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the presence and connectivity of the butyl group and the integrity of the barbituric acid backbone.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) validates the molecular weight and elemental composition ($C_8H_{12}N_2O_3$). The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that serve as a molecular fingerprint.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is useful for identifying key functional groups. The spectrum of **5-Butylbarbituric acid** exhibits characteristic strong absorption bands for the carbonyl ($C=O$) groups in the $1700-1750\text{ cm}^{-1}$ region and N-H stretching bands around 3200 cm^{-1} .
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a powerful technique for assessing the purity of the final product, which is typically expected to be $>95\%$ for research applications. A common method involves a C18 column with a mobile phase consisting of an acetonitrile and water mixture.

Table 3: Key Analytical Data for **5-Butylbarbituric Acid**

Analytical Technique	Observed Feature	Reference
HRMS	Confirms molecular formula $C_8H_{12}N_2O_3$	
IR Spectroscopy	C=O stretching: $\sim 1745\text{ cm}^{-1}$ H stretching: $\sim 3200\text{ cm}^{-1}$	

| Predicted MS Adducts (m/z) | $[M+H]^+$: 185.09208 $[M+Na]^+$: 207.07402 $[M-H]^-$: 183.07752 |

Biological Activity and Mechanism of Action

While **5-Butylbarbituric acid** is primarily a synthetic intermediate, its core structure is representative of the barbiturate class of drugs, which are known central nervous system (CNS) depressants.

Pharmacological Context

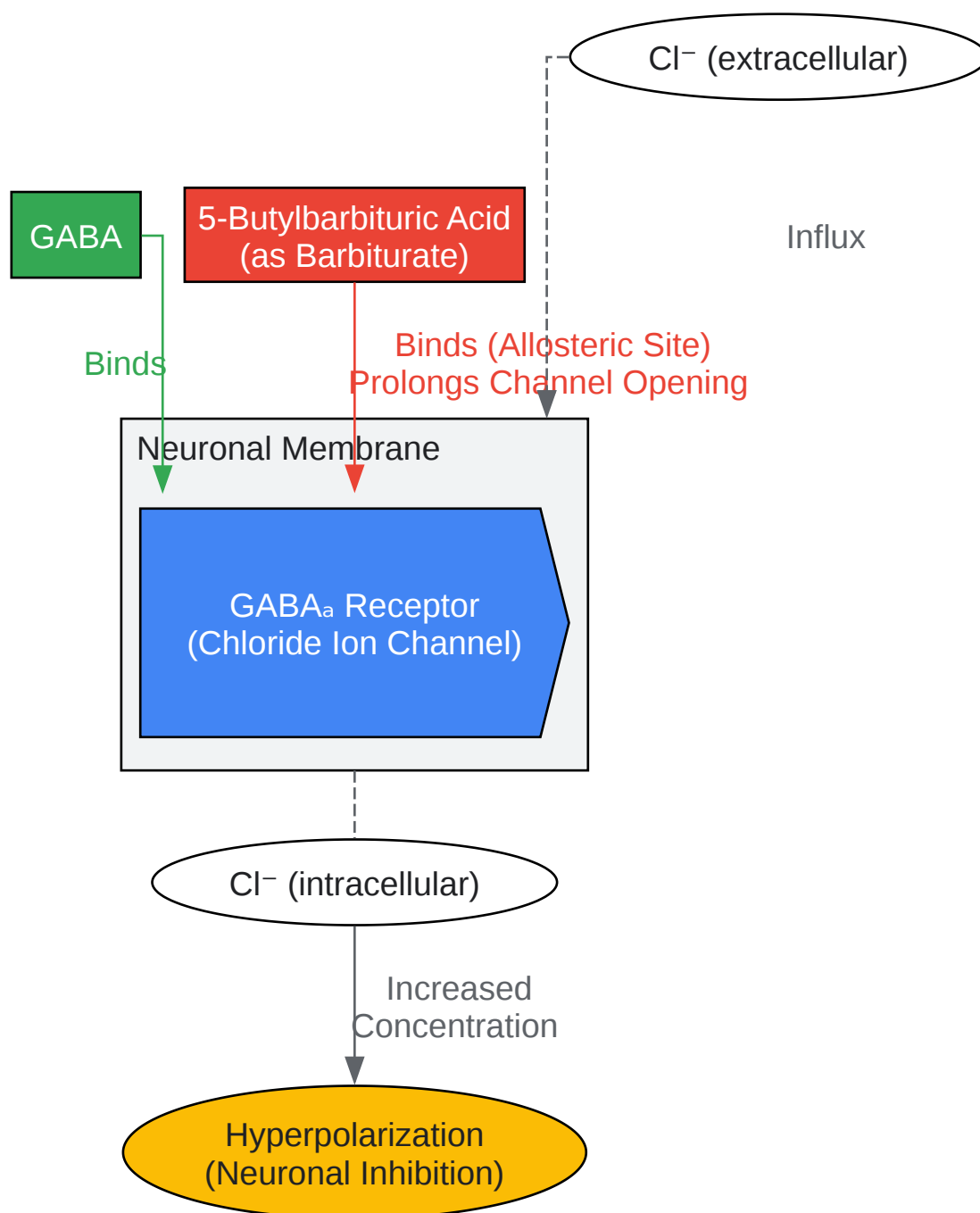
Barbiturates produce a wide range of effects, from mild sedation to general anesthesia. Their use as sedative-hypnotics has largely been superseded by benzodiazepines due to a lower

therapeutic index and higher risk of overdose. However, they remain in use for specific indications such as epilepsy (e.g., phenobarbital) and anesthesia (e.g., thiopental). Structural analogues of **5-Butylbarbituric acid**, such as 5-phenyl-5-butyl barbituric acid, have shown marked anticonvulsant activity. Furthermore, the pyrimidine-2,4,6-trione scaffold is being investigated for potential neuroprotective effects.

Mechanism of Action at the GABA_A Receptor

The primary mechanism of action for barbiturates involves their interaction with the GABA_A receptor, the principal inhibitory neurotransmitter receptor in the brain.

Barbiturates act as positive allosteric modulators of the GABA_A receptor. They bind to a site on the receptor that is distinct from the binding sites for both GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus causing CNS depression. At higher concentrations, barbiturates can also directly activate the GABA_A receptor, contributing to their higher toxicity in overdose compared to benzodiazepines. Additionally, some barbiturates may also block excitatory AMPA receptors, further contributing to their overall CNS depressant effects.



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Caption: Mechanism of barbiturate action at the GABA_A receptor.

Applications in Research and Drug Development

5-Butylbarbituric acid is a valuable tool for researchers. Its primary applications include:

- **Synthetic Building Block:** It serves as a precursor for the synthesis of more complex, often pharmacologically active, barbiturate derivatives. The butyl group at the C5 position can be a starting point for further chemical modifications.
- **Structure-Activity Relationship (SAR) Studies:** By synthesizing and testing a series of related compounds, researchers can investigate how modifications to the butyl group or other parts of the molecule affect biological activity. This is crucial for optimizing lead compounds in drug discovery, particularly for anticonvulsant and neuroprotective agents.
- **Research Probe:** The compound and its derivatives can be used to study the pharmacology of the GABA_a receptor and to explore potential therapeutic applications related to CNS disorders and oxidative stress.

Safety and Handling

As a laboratory chemical, **5-Butylbarbituric acid** should be handled with appropriate care. According to aggregated GHS information, it may be harmful if swallowed and may cause skin and serious eye irritation.

- **Personal Protective Equipment (PPE):** Wear protective gloves, eye protection, and a lab coat.
- **Handling:** Use in a well-ventilated area. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a dry, cool place.

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